molecular formula C19H34ClN B127469 Benzyldimethyldecylammonium chloride CAS No. 965-32-2

Benzyldimethyldecylammonium chloride

Cat. No.: B127469
CAS No.: 965-32-2
M. Wt: 311.9 g/mol
InChI Key: TTZLKXKJIMOHHG-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Benzyldimethyldecylammonium chloride, also known as BAC-C10, is a type of quaternary ammonium compound (QAC) that primarily targets the cell membranes of microorganisms. As a cationic surfactant, it carries a positive charge, allowing it to be attracted to negatively charged surfaces . It forms a protective layer on cell surfaces, safeguarding them from potential damage caused by other compounds .

Biochemical Analysis

Biochemical Properties

Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound’s cationic nature allows it to bind to negatively charged sites on biomolecules, leading to alterations in their structure and activity. For instance, this compound can inhibit the activity of enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, it can interact with membrane proteins, disrupting their function and leading to cell lysis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to disrupt cell membranes leads to increased permeability, causing leakage of cellular contents and ultimately cell death . In addition, this compound can interfere with cell signaling pathways by binding to receptors and inhibiting their normal function . This can result in altered gene expression and changes in cellular metabolism, affecting processes such as energy production and nutrient uptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound’s cationic nature allows it to bind to negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of enzymes involved in cell wall synthesis by binding to their active sites, preventing the formation of cross-links between peptidoglycan chains . This disruption of cell wall synthesis leads to cell lysis and death . Additionally, the compound can bind to membrane proteins, disrupting their function and leading to increased membrane permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased membrane permeability and altered gene expression . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when using this compound in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that this compound can cause dose-dependent toxicity in animal models, with higher doses leading to increased membrane permeability, cell lysis, and organ damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . It is essential to carefully consider dosage levels when using this compound in animal studies to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound can inhibit enzymes involved in fatty acid synthesis, leading to decreased lipid production and altered energy metabolism . Additionally, the compound can interact with cofactors such as NADH and ATP, affecting their availability and utilization in metabolic reactions . These interactions highlight the importance of considering the metabolic effects of this compound in biochemical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . For instance, this compound can bind to membrane transporters, allowing it to enter cells and accumulate in specific organelles . This localization can influence the compound’s activity and function, affecting cellular processes such as signaling and metabolism . Understanding the transport and distribution of this compound is essential for elucidating its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the plasma membrane, where it interacts with membrane proteins and disrupts their function . Additionally, the compound can accumulate in organelles such as the endoplasmic reticulum and mitochondria, affecting processes such as protein synthesis and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyldecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of decylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield decylamine and benzyl alcohol .

Scientific Research Applications

Benzyldimethyldecylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzyldimethyldodecylammonium chloride
  • Benzyldimethyltetradecylammonium chloride
  • Benzyldimethylhexadecylammonium chloride

Uniqueness

Compared to its analogs, benzyldimethyldecylammonium chloride has a shorter alkyl chain, which can influence its solubility and antimicrobial efficacy. Its unique balance of hydrophobic and hydrophilic properties makes it particularly effective in certain formulations where other quaternary ammonium compounds may not perform as well .

Properties

IUPAC Name

benzyl-decyl-dimethylazanium;chloride
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InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

TTZLKXKJIMOHHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClN
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DSSTOX Substance ID

DTXSID7040780
Record name Benzyldimethyldecylammonium chloride
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Molecular Weight

311.9 g/mol
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Physical Description

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Solubility

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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CAS No.

63449-41-2, 965-32-2
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Record name Decyldimethylbenzylammonium chloride
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name C8-18-Alkydimethylbenzyl ammonium chlorides
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name Benzyldimethyldecylammonium chloride
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Record name Benzyl(decyl)dimethylammonium chloride
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Melting Point

29-34 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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